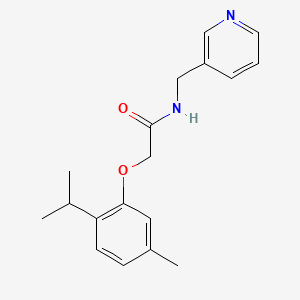
2-(2-isopropyl-5-methylphenoxy)-N-(3-pyridinylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-isopropyl-5-methylphenoxy)-N-(3-pyridinylmethyl)acetamide, also known as JNJ-31020028, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of pyridinylmethylacetamide derivatives and has shown promising results in preclinical studies.
Wirkmechanismus
The exact mechanism of action of 2-(2-isopropyl-5-methylphenoxy)-N-(3-pyridinylmethyl)acetamide is not fully understood. However, it has been suggested that this compound acts as a selective antagonist of the 5-HT6 receptor, which is a subtype of the serotonin receptor. By blocking the activity of this receptor, 2-(2-isopropyl-5-methylphenoxy)-N-(3-pyridinylmethyl)acetamide may modulate the release of certain neurotransmitters, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
2-(2-isopropyl-5-methylphenoxy)-N-(3-pyridinylmethyl)acetamide has been shown to have several biochemical and physiological effects in preclinical studies. For instance, it has been demonstrated to improve cognitive performance in animal models of Alzheimer's disease and schizophrenia. Additionally, it has been shown to reduce the levels of certain inflammatory markers in the brain, suggesting its potential anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(2-isopropyl-5-methylphenoxy)-N-(3-pyridinylmethyl)acetamide is its high selectivity for the 5-HT6 receptor, which may reduce the risk of off-target effects. However, one of the limitations of this compound is its poor solubility in water, which may limit its use in certain experimental settings.
Zukünftige Richtungen
Several future directions for the research on 2-(2-isopropyl-5-methylphenoxy)-N-(3-pyridinylmethyl)acetamide can be identified. For instance, further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications in various diseases. Additionally, the development of more potent and selective analogs of 2-(2-isopropyl-5-methylphenoxy)-N-(3-pyridinylmethyl)acetamide may enhance its therapeutic efficacy and reduce its potential side effects. Finally, the evaluation of the safety and efficacy of 2-(2-isopropyl-5-methylphenoxy)-N-(3-pyridinylmethyl)acetamide in clinical trials may pave the way for its potential use in the treatment of various diseases.
Synthesemethoden
The synthesis of 2-(2-isopropyl-5-methylphenoxy)-N-(3-pyridinylmethyl)acetamide involves several steps, including the reaction of 2-isopropyl-5-methylphenol with chloroacetyl chloride to form 2-(2-isopropyl-5-methylphenoxy)acetamide. This intermediate is then reacted with pyridine-3-carboxaldehyde to obtain the final product, 2-(2-isopropyl-5-methylphenoxy)-N-(3-pyridinylmethyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(2-isopropyl-5-methylphenoxy)-N-(3-pyridinylmethyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Several preclinical studies have demonstrated its ability to modulate the activity of certain neurotransmitters, including dopamine, serotonin, and acetylcholine, which are known to play a crucial role in the pathophysiology of these diseases.
Eigenschaften
IUPAC Name |
2-(5-methyl-2-propan-2-ylphenoxy)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13(2)16-7-6-14(3)9-17(16)22-12-18(21)20-11-15-5-4-8-19-10-15/h4-10,13H,11-12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAQPFMSIVLNCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-methylbenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5115233.png)
![N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5115235.png)

![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide](/img/structure/B5115261.png)
![N-[2-(4-morpholinyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B5115275.png)

![N-(1-{1-[4-(cyclopentyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5115295.png)
![3-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B5115303.png)
![N-[1-(4-ethoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B5115306.png)
![[1-(3,4-dichlorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5115314.png)
![tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate)](/img/structure/B5115319.png)

![diethyl {3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B5115334.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzenesulfonamide](/img/structure/B5115345.png)